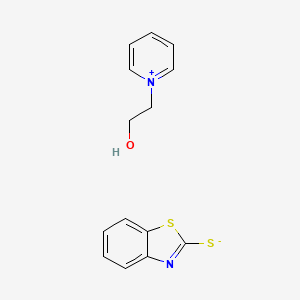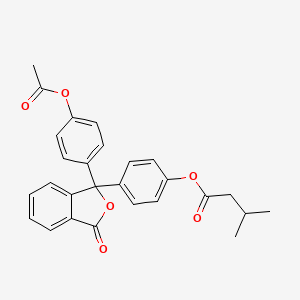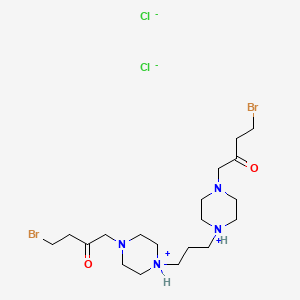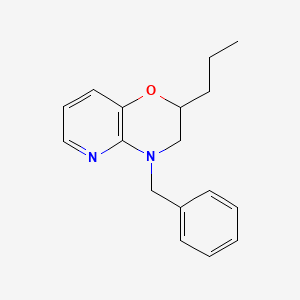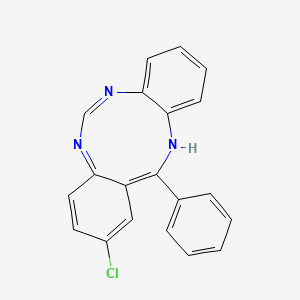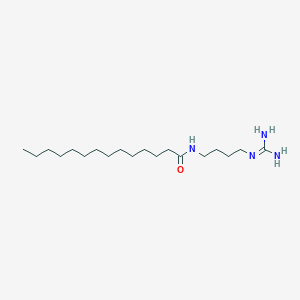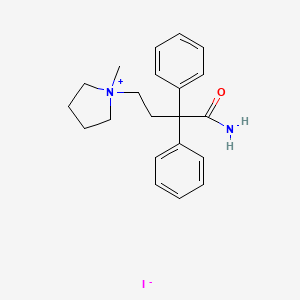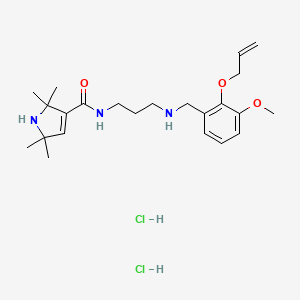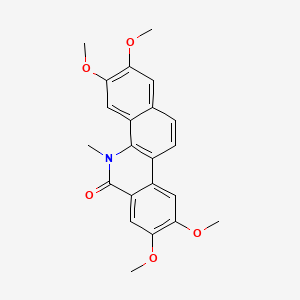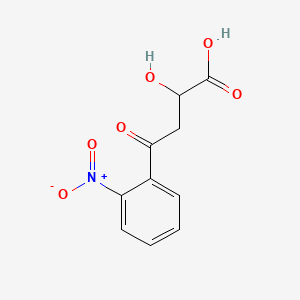
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is a derivative of imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- typically involves the reaction of 2,6-dimethylbenzyl chloride with 4,5-dimethylimidazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial production also emphasizes the importance of safety and environmental considerations, ensuring that the process is both economically viable and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of alkylated imidazole derivatives.
Scientific Research Applications
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: Investigated for its potential as an antimicrobial and antifungal agent.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- involves its interaction with various molecular targets. In biological systems, it can bind to metal ions and enzymes, affecting their activity. The compound’s ability to form hydrogen bonds and π-π interactions plays a crucial role in its binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 2-((2,6-dimethylphenyl)methyl)-4,5-dimethyl-
- 1H-Imidazole, 2-((4-tert-butyl-2,6-dimethylphenyl)methyl)-4,5-dimethyl-
- 1H-Imidazole, 2-((4-fluorophenyl)methyl)-4,5-dimethyl-
Uniqueness
1H-Imidazole, 4-((2,6-dimethylphenyl)methyl)-5-methyl- is unique due to its specific substitution pattern on the imidazole ring. This substitution pattern influences its chemical reactivity and biological activity, making it distinct from other imidazole derivatives. The presence of the 2,6-dimethylphenyl group enhances its lipophilicity, which can affect its solubility and interaction with biological membranes.
Properties
CAS No. |
91874-51-0 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
4-[(2,6-dimethylphenyl)methyl]-5-methyl-1H-imidazole |
InChI |
InChI=1S/C13H16N2/c1-9-5-4-6-10(2)12(9)7-13-11(3)14-8-15-13/h4-6,8H,7H2,1-3H3,(H,14,15) |
InChI Key |
FQOYSVIMWGYYJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)CC2=C(NC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



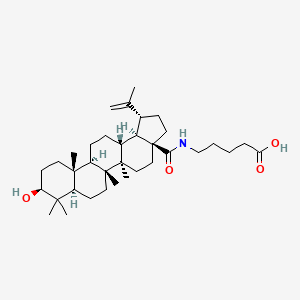
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)
